Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt
Description
The compound Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt (CAS RN: 62121-75-9) is a complex azo dye derivative with a molecular formula of C₂₀H₂₂N₄O₁₁S₃·xNa. Its structure includes:
- A benzenesulfonic acid backbone.
- A 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl group.
- A diazenyl (azo) linker to a substituted phenyl ring containing dimethoxy, sulfooxyethyl sulfonyl, and methyl groups.
This compound’s InChIKey (VSHBSLFSLCQIQD-UHFFFAOYSA-N) highlights its stereochemical uniqueness. Azo dyes like this are widely used in textiles, food additives, and pharmaceuticals due to their vibrant colors and stability.
Properties
CAS No. |
62121-76-0 |
|---|---|
Molecular Formula |
C20H20N4Na2O12S3 |
Molecular Weight |
650.6 g/mol |
IUPAC Name |
disodium;4-[4-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C20H22N4O12S3.2Na/c1-12-19(20(25)24(23-12)13-4-6-14(7-5-13)38(28,29)30)22-21-15-10-17(35-3)18(11-16(15)34-2)37(26,27)9-8-36-39(31,32)33;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
JDPMQBDNRSLOKS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling: Formation of the Chromophore Backbone
The azo (-N=N-) linkage, central to the compound’s structure, is synthesized via diazotization of an aromatic amine followed by coupling with a phenolic or heterocyclic component.
Diazonium Salt Preparation
A primary aromatic amine, such as 2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)aniline, is treated with nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. This forms a diazonium salt, stabilized under acidic conditions. For instance, 2-aminophenol derivatives react with NaNO₂/HCl to yield stable diazonium intermediates, as demonstrated in the synthesis of 4-(2-hydroxyphenylazo)-1-naphthol.
Azo Coupling with Benzenesulfonic Acid Derivatives
The diazonium salt undergoes electrophilic substitution with a benzenesulfonic acid derivative, typically under alkaline conditions (pH 8–10). Resorcinol or its analogs serve as coupling agents, with the hydroxyl groups activating the aromatic ring for azo bond formation. In a study by Irmuminova et al., resorcinol coupled with diazonium salts at 0–5°C to yield azo compounds with absorption maxima sensitive to solvent polarity.
Table 1: Reaction Conditions for Azo Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| pH | 8–10 (alkaline) | Enhances coupling |
| Solvent | Water/ethanol mixture | Improves solubility |
| Reaction Time | 2–4 hours | Maximizes conversion |
Pyrazole Ring Synthesis: Cyclization and Functionalization
The 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl moiety is constructed via cyclization of hydrazide derivatives.
Hydrazide Alkylation and Cyclization
Hydrazides (e.g., acetylhydrazide) react with alkylating agents such as dimethyl sulfate in toluene at 70–90°C to form N-alkylated intermediates. Subsequent treatment with sodium ethoxide under carbon monoxide pressure (20 atm) induces cyclization, yielding the pyrazole core. For example, acethydrazide reacts with dimethyl sulfate to form acetyl methylhydrazine methyl sulfate, which cyclizes in the presence of sodium ethoxide.
Silylation and Halogenation
Silylation with trimethylchlorosilane or hexamethyldisilazane protects reactive hydroxyl groups during subsequent halogenation. Dichloroacetyl chloride or difluoroacetyl fluoride introduces halogen atoms at the pyrazole’s 4-position, critical for further sulfonation.
Table 2: Pyrazole Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Dimethyl sulfate, 90°C | 85–90 |
| Cyclization | NaOEt, CO, 70°C | 75–80 |
| Halogenation | Dichloroacetyl chloride, 10–20°C | 70–75 |
Sulfonation and Sulfonyloxy Group Introduction
The benzenesulfonic acid group and sulfooxyethylsulfonyl moiety are introduced via sulfonation and nucleophilic substitution.
Sulfonation of the Benzene Ring
Concentrated sulfuric acid or chlorosulfonic acid sulfonates the benzene ring at the para position. For instance, 4-aminobenzenesulfonic acid is synthesized by sulfonating aniline at 150–180°C, followed by diazotization.
Formation of the Sulfooxyethylsulfonyl Group
Ethylene glycol is sulfonated with sulfur trioxide to form 2-(sulfooxy)ethylsulfonic acid, which reacts with the halogenated pyrazole intermediate under basic conditions. Triethylamine or pyridine neutralizes acidic byproducts, enhancing reaction efficiency.
Final Assembly and Sodium Salt Formation
The intermediates are condensed under acidic or basic conditions, followed by neutralization with sodium hydroxide to yield the sodium salt.
Comparative Analysis of Synthetic Routes
Route Efficiency and Scalability
Patent-derived methods emphasize industrial scalability, using cost-effective reagents like trimethylchlorosilane and dimethyl sulfate. Academic protocols prioritize precision, employing spectroscopic characterization and density functional theory (DFT) calculations to optimize molecular geometry.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can undergo substitution reactions to form different sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and alcohols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Sulfonate esters.
Scientific Research Applications
Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid group can interact with proteins and enzymes, altering their activity. The azo group can undergo reduction to form amines, which can further interact with biological molecules. The compound’s unique structure allows it to participate in multiple biochemical pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Structural Analogues with Pyrazole and Sulfonic Acid Groups
The target compound shares core features with several benzenesulfonic acid derivatives, differing primarily in substituents and functional groups. Key comparisons include:
Key Observations :
- The azo group in the target compound enhances conjugation, improving light absorption for dye applications compared to non-azo analogs like the amino-substituted variant.
- Hydrophobic substituents (e.g., octadecyl chains) reduce water solubility but increase utility in surfactants.
- Fluorinated or sulfonated groups improve thermal stability and bioactivity, as seen in pharmaceutical analogs.
Biological Activity
Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt is a complex organic compound that exhibits various biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its azo and pyrazole functional groups, which contribute to its biological activity. The chemical formula is and it possesses both sulfonic acid and sodium salt functionalities, enhancing its solubility in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 315.35 g/mol |
| Solubility | Soluble in water |
| pH | Neutral to slightly acidic |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of benzenesulfonamide have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Cardiovascular Effects : Studies have demonstrated that sulfonamide derivatives can influence cardiovascular parameters. For example, a specific derivative was shown to decrease perfusion pressure in an isolated rat heart model, indicating potential applications in managing hypertension .
- Calcium Channel Inhibition : Computational docking studies suggest that the compound may interact with calcium channels, potentially serving as a calcium channel blocker. This interaction could lead to reduced vascular resistance and lower blood pressure .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activities of several pyrazole derivatives against Bacillus subtilis and Pseudomonas aeruginosa. Results showed that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 15.62 µg/mL, demonstrating potent antibacterial properties .
- Cardiovascular Study : In a controlled experiment involving isolated rat hearts, the administration of the sodium salt form resulted in a significant reduction in coronary resistance compared to control groups. This suggests potential therapeutic benefits in treating conditions related to high blood pressure .
Comparative Analysis of Biological Activities
To better understand the biological activity of benzenesulfonic acid derivatives, a comparative analysis with other known compounds is useful.
Table 2: Comparative Biological Activities
| Compound | Antibacterial Activity (MIC) | Cardiovascular Effect (Perfusion Pressure) |
|---|---|---|
| Benzenesulfonic Acid Derivative | 15.62 µg/mL | Decreased perfusion pressure |
| Sulfanilamide | 20 µg/mL | Moderate effect on coronary resistance |
| Trimethoprim | 10 µg/mL | Minimal effect on perfusion pressure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
